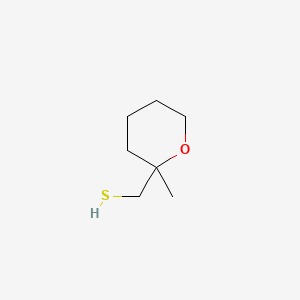
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl group (SO2) bonded to a chlorine atom. The compound is notable for its unique structure, which includes both cyclohexylmethyl and cyclopropyl groups attached to the sulfamoyl moiety. This combination of functional groups imparts distinct chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride typically involves the reaction of cyclohexylmethylamine and cyclopropylamine with chlorosulfonic acid. The reaction proceeds through the formation of intermediate sulfonamides, which are subsequently chlorinated to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise monitoring systems helps in maintaining optimal reaction conditions, thereby improving the overall yield and quality of the compound.
化学反应分析
Types of Reactions
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfonyl chloride group can be readily substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane, chloroform, and tetrahydrofuran are often used to dissolve the reactants and facilitate the reactions.
Catalysts: Acid or base catalysts may be employed to enhance the reaction rates.
Major Products Formed
Sulfonamides: Substitution reactions with amines yield sulfonamides.
Sulfonate Esters: Reactions with alcohols produce sulfonate esters.
Sulfonic Acids: Hydrolysis of the sulfonyl chloride group results in sulfonic acids.
科学研究应用
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those containing sulfonamide moieties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting substitution reactions lead to the formation of various sulfonyl derivatives, which can interact with biological targets or serve as intermediates in further chemical transformations.
相似化合物的比较
Similar Compounds
- N-(cyclohexylmethyl)-N-methylsulfamoyl chloride
- N-(cyclopropylmethyl)-N-cyclopropylsulfamoyl chloride
- N-(cyclohexylmethyl)-N-ethylsulfamoyl chloride
Uniqueness
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride is unique due to the presence of both cyclohexylmethyl and cyclopropyl groups. This combination of bulky and strained ring structures imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules. The unique structure also makes it a valuable intermediate in the synthesis of complex organic molecules.
属性
分子式 |
C10H18ClNO2S |
|---|---|
分子量 |
251.77 g/mol |
IUPAC 名称 |
N-(cyclohexylmethyl)-N-cyclopropylsulfamoyl chloride |
InChI |
InChI=1S/C10H18ClNO2S/c11-15(13,14)12(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2 |
InChI 键 |
NVLKRSOAWPHXDR-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CN(C2CC2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


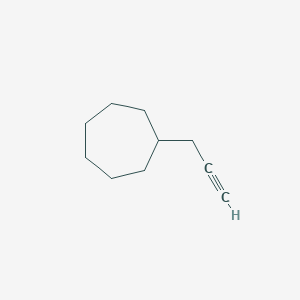



![2-(3-{[(Tert-butoxy)carbonyl]amino}azetidin-3-yl)aceticacid](/img/structure/B13618567.png)
![Tert-butyl3-[5-(hydroxymethyl)-1,3-thiazol-2-yl]azetidine-1-carboxylate](/img/structure/B13618583.png)

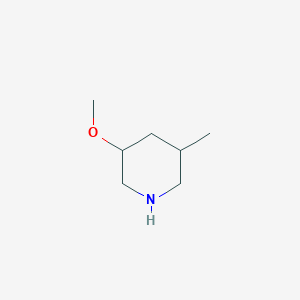
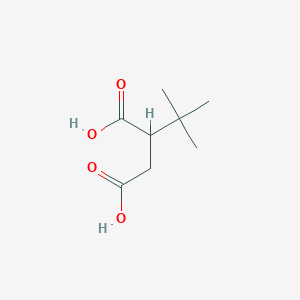
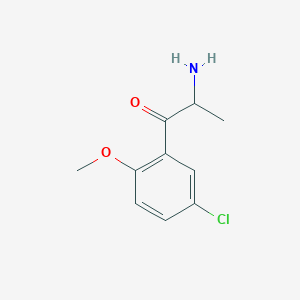
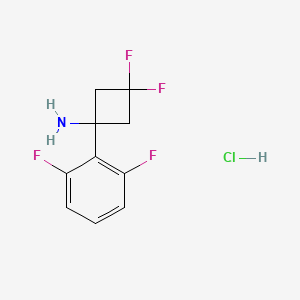

![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)
